[(Tert-butoxycarbonyl)amino](2-fluorophenyl)acetic acid
Description
(Tert-Butoxycarbonyl)aminoacetic acid (I) is a fluorinated aromatic glycine derivative with the molecular formula C₁₃H₁₆FNO₄ and a molecular weight of 269.27 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a fluorine atom at the ortho position of the phenyl ring. This compound is primarily used as an intermediate in synthesizing fluoro-substituted cephalosporins, a class of β-lactam antibiotics with enhanced bacterial resistance profiles . The ortho-fluorine substitution distinguishes it from non-fluorinated analogs like N-(t-Boc)-2-phenylglycine (II), which lacks electronic and steric effects conferred by fluorine .
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFATHQIUYUCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464831 | |
| Record name | [(tert-Butoxycarbonyl)amino](2-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161330-30-9 | |
| Record name | [(tert-Butoxycarbonyl)amino](2-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-DL-phenylglycine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
The iron-catalyzed method involves a two-step process (Figure 1):
-
Azanyl Ester Formation : A carboxylic acid (e.g., 2-(2-fluorophenyl)acetic acid) reacts with tert-butyl aminocarbonate (BocNHOH) to form an azanyl ester (RCO₂NHBoc).
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Nitrogen Migration : The azanyl ester undergoes a stereocontrolled 1,3-nitrogen migration facilitated by an iron catalyst (e.g., Fe(acac)₃), yielding the Boc-protected α-amino acid.
The migration step proceeds via a nitrene intermediate, which inserts into a C(sp³)–H bond, enabling enantioconvergent synthesis of α,α-disubstituted amino acids from racemic carboxylic acids.
Optimization of Reaction Conditions
Key parameters for maximizing yield and enantioselectivity include:
For 2-fluorophenyl substrates, steric and electronic effects of the fluorine atom necessitate prolonged reaction times (24–36 h) to achieve >85% yield.
Substrate Scope and Limitations
The method is effective for aryl-, alkenyl-, and alkyl-substituted carboxylic acids (Table 1). However, electron-deficient aryl groups (e.g., nitro-substituted) exhibit reduced migratory aptitude due to destabilization of the nitrene intermediate.
Table 1: Substrate Scope for Iron-Catalyzed Synthesis
| Substrate | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| 2-Fluorophenylacetic acid | 88 | 94 |
| 4-Methoxyphenylacetic acid | 91 | 89 |
| Cyclohexylacetic acid | 78 | 82 |
Boc Protection of Pre-Formed Amino Acids
Synthesis of 2-Amino-2-(2-Fluorophenyl)Acetic Acid
The precursor 2-amino-2-(2-fluorophenyl)acetic acid is synthesized via:
Boc Protection Reaction
The amino acid is treated with Boc anhydride ((Boc)₂O) in the presence of a base (e.g., triethylamine or DMAP) to install the Boc group (Figure 2):
Table 2: Boc Protection Optimization
| Condition | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | THF | 95 |
| Base | DMAP (1 eq) | 92 |
| Reaction Time | 6 h | 90 |
Comparative Analysis of Preparation Methods
| Metric | Iron-Catalyzed Method | Boc Protection Method |
|---|---|---|
| Overall Yield | 85–92% | 70–80% |
| Enantioselectivity | >90% ee | Dependent on precursor |
| Scalability | High (flow reactors) | Moderate |
| Cost | Moderate (catalyst) | Low |
The iron-catalyzed method is superior for enantioselective synthesis, while the Boc protection route is preferable for small-scale applications with pre-existing amino acid precursors .
Chemical Reactions Analysis
Types of Reactions
(Tert-butoxycarbonyl)aminoacetic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: The compound can be used in peptide coupling reactions, where the amino group reacts with carboxylic acids or their derivatives to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Coupling: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives like hydroxybenzotriazole (HOBt).
Major Products
Deprotection: The major product is the free amine.
Substitution: The major products depend on the nucleophile used.
Coupling: The major products are peptides or other amide-containing compounds.
Scientific Research Applications
Pharmaceutical Development
The presence of the tert-butoxycarbonyl (Boc) protecting group makes (Tert-butoxycarbonyl)aminoacetic acid a valuable intermediate in the synthesis of pharmaceuticals. The Boc group is widely used to protect amine functionalities during chemical reactions, allowing for selective modifications without affecting other reactive sites. This property is crucial in the design and synthesis of complex molecules that may have therapeutic applications.
Key Applications:
- Synthesis of Fluorinated Compounds: The fluorine atom in the 2-fluorophenyl moiety enhances biological activity and metabolic stability, making it a desirable feature in drug candidates. Fluorinated compounds are often more lipophilic, which can improve their bioavailability and efficacy in biological systems.
- Building Block for Peptides: The compound can be utilized as a building block for peptide synthesis, allowing researchers to create novel peptides with specific biological activities. The incorporation of fluorinated amino acids can lead to peptides with improved pharmacokinetic properties .
Research indicates that (Tert-butoxycarbonyl)aminoacetic acid exhibits significant biological activity, particularly in the context of protein-ligand interactions. The unique electronic properties introduced by the fluorine atom enable it to probe binding pockets within proteins, providing insights into binding affinity and selectivity.
Biological Insights:
- Protein-Ligand Interaction Studies: The compound's ability to interact with various biological targets has been studied extensively. Its structural features allow for detailed investigations into how modifications affect binding dynamics and therapeutic potential .
- Potential Therapeutic Roles: Similar compounds have been explored for their roles as anti-inflammatory and analgesic agents. The incorporation of fluorine often enhances the biological activity of these compounds, making them promising candidates for drug development .
Mechanism of Action
The mechanism of action of (Tert-butoxycarbonyl)aminoacetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, interacting with molecular targets and pathways specific to the intended application .
Comparison with Similar Compounds
(Tert-Butoxycarbonyl)AminoAcetic Acid
- Structure : Replaces fluorine with chlorine at the meta position of the phenyl ring.
- Application : Used as a glycine derivative in peptide synthesis, though its antimicrobial activity is less studied compared to fluorinated analogs.
(R)-2-((tert-Butoxycarbonyl)Amino)-2-(3-Fluorophenyl)Acetic Acid
- Structure : Enantiomerically pure (R-configuration) with fluorine at the meta position.
- Impact : Stereochemistry influences binding to chiral targets (e.g., enzymes in cephalosporin biosynthesis). The meta-fluorine may reduce ortho-directed electronic effects seen in compound I .
- Safety : Shares similar hazards (H315, H319, H335) with compound I, indicating comparable irritancy profiles .
Heterocyclic and Substituted Aromatic Analogs
2-(Boc-Amino)-2-(3-Thiophenyl)Acetic Acid
- Structure : Replaces phenyl with thiophene, a sulfur-containing heterocycle.
- Impact : Thiophene’s aromaticity and electron-rich nature may enhance interactions with metal catalysts or biological targets. However, reduced hydrophobicity compared to fluorophenyl groups could affect membrane permeability .
- Application: Potential use in organometallic chemistry or as a building block for non-antibiotic therapeutics.
2-((tert-Butoxycarbonyl)Amino)-2-(4-Hydroxyphenyl)Acetic Acid
- Structure : Features a para-hydroxyl group on the phenyl ring.
- Application : Suitable for synthesizing hydrophilic peptide conjugates or prodrugs.
Aliphatic and Cycloaliphatic Derivatives
(S)-2-((tert-Butoxycarbonyl)Amino)-2-(4,4-Difluorocyclohexyl)Acetic Acid
- Structure : Replaces phenyl with a 4,4-difluorocyclohexyl group.
- Impact : The cyclohexyl ring introduces conformational rigidity, while difluoro substitution enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
- Physical Properties : Higher density (1.21 g/cm³) and predicted pKa (3.94) compared to compound I, suggesting altered solubility and ionization .
Heterocyclic-Fused Derivatives
2-(5-((tert-Butoxycarbonyl)Amino)-6-Oxo-2-Phenylpyrimidin-1(6H)-yl)Acetic Acid
- Structure: Incorporates a pyrimidinone heterocycle.
- Application: Potential use in kinase inhibitor development or nucleotide analogs.
Comparative Data Table
| Compound Name | Substituent/Modification | Molecular Formula | Key Properties/Applications | Reference |
|---|---|---|---|---|
| (Tert-Boc)AminoAA | Ortho-fluorophenyl | C₁₃H₁₆FNO₄ | Cephalosporin synthesis | |
| (Tert-Boc)AminoAA | Meta-chlorophenyl | C₁₃H₁₆ClNO₄ | Peptide building block | |
| (R)-3-Fluorophenyl Analog | Meta-fluorophenyl (R-configuration) | C₁₃H₁₆FNO₄ | Chiral intermediate | |
| 3-Thiophenyl Analog | Thiophene ring | C₁₁H₁₄NO₄S | Organometallic applications | |
| 4-Hydroxyphenyl Analog | Para-hydroxylphenyl | C₁₃H₁₇NO₅ | Hydrophilic prodrugs | |
| 4,4-Difluorocyclohexyl Analog | Difluorocyclohexyl | C₁₃H₂₁F₂NO₄ | Enhanced metabolic stability | |
| Pyrimidinone-Fused Analog | Pyrimidinone heterocycle | C₁₇H₁₈N₃O₅ | Kinase inhibitor candidates |
Key Findings and Implications
Substituent Position Matters : Ortho-fluorine in compound I enhances steric and electronic effects critical for β-lactam antibiotic activity, whereas meta-substituents (e.g., Cl, F) may redirect biological interactions .
Stereochemical Influence : Enantiomeric purity (e.g., R-configuration) can dictate compatibility with enzymatic systems in drug synthesis .
Heterocyclic vs. Aromatic Moieties : Thiophene or pyrimidine rings diversify applications beyond antibiotics, enabling use in kinase inhibitors or metal-organic frameworks .
Safety Profile : Most analogs share similar hazards (e.g., skin/eye irritation), emphasizing the need for standardized handling protocols .
Biological Activity
(Tert-butoxycarbonyl)aminoacetic acid, also known as Boc-(S)-2-amino-2-(4-fluorophenyl)acetic acid, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. The presence of the tert-butoxycarbonyl (Boc) protecting group and the fluorinated aromatic moiety enhances its pharmacological profile, making it a valuable candidate for drug development.
Chemical Structure and Properties
The molecular formula of (Tert-butoxycarbonyl)aminoacetic acid is CHFNO, with a molecular weight of approximately 269.27 g/mol. The structure includes:
- A Boc group, which serves as a protecting group for amines.
- A 2-fluorophenyl group, where the fluorine atom can influence biological activity through lipophilicity and electronic effects.
The biological activity of (Tert-butoxycarbonyl)aminoacetic acid is primarily attributed to its interactions with specific biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus preventing substrate interaction. This property is crucial for developing inhibitors in various therapeutic areas.
- Signal Transduction Modulation : By interacting with receptors or other signaling molecules, it may modulate cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
Biological Activity and Applications
Research has shown that compounds similar to (Tert-butoxycarbonyl)aminoacetic acid exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives have been studied for their effectiveness against bacterial strains, suggesting potential applications in antibiotic development.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Cancer Research : The fluorinated phenyl group is often associated with enhanced bioactivity in cancer therapies, potentially increasing the efficacy of anticancer agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of (Tert-butoxycarbonyl)aminoacetic acid and its derivatives:
- Synthesis and Characterization : A study detailed the synthesis of Boc-(S)-2-amino-2-(4-fluorophenyl)acetic acid through a multi-step process involving 2-fluorophenyl glycine and di-tert-butyl dicarbonate. The final product was characterized using X-ray crystallography, revealing dimeric structures stabilized by hydrogen bonds .
- Enzyme Interaction Studies : Research has focused on the binding affinity of this compound with various enzymes involved in metabolic pathways. These studies help elucidate its potential therapeutic roles and mechanisms of action in metabolic disorders.
- Comparative Analysis : A comparative analysis with structurally similar compounds highlighted the unique biological profiles conferred by the fluorine substitution on the phenyl ring. This substitution often results in enhanced lipophilicity and bioavailability, critical factors in drug design.
Data Table: Comparative Biological Activity
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Boc-(S)-2-amino-2-(4-fluorophenyl)acetic acid | Structure | Antimicrobial, Anti-inflammatory | Effective against multiple bacterial strains |
| Boc-(S)-2-amino-2-(3-fluorophenyl)acetic acid | Structure | Moderate Anticancer Activity | Variation in fluorine position affects potency |
| Boc-(S)-2-amino-2-(5-fluorophenyl)acetic acid | Structure | Low Activity | Less effective compared to ortho/para substitutions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
